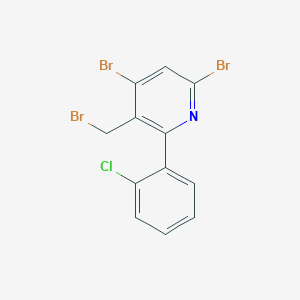
2-amino-1-(4-chloro-3-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(4-chloro-3-methylphenyl)ethan-1-one is an organic compound that belongs to the class of α-amino ketones This compound is characterized by the presence of an amino group attached to the α-carbon of a ketone, with a 4-chloro-3-methylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aminomethyl-(4-chloro-3-methylphenyl)ketone can be achieved through several methods. One common approach involves the reductive amination of 4-chloro-3-methylacetophenone with formaldehyde and ammonia or an amine source. The reaction is typically catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of aminomethyl-(4-chloro-3-methylphenyl)ketone may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-1-(4-chloro-3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-amino-1-(4-chloro-3-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of aminomethyl-(4-chloro-3-methylphenyl)ketone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Aminomethyl-(4-chlorophenyl)ketone
- Aminomethyl-(3-methylphenyl)ketone
- Aminomethyl-(4-methylphenyl)ketone
Uniqueness
2-amino-1-(4-chloro-3-methylphenyl)ethan-1-one is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
2-amino-1-(4-chloro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4H,5,11H2,1H3 |
Clé InChI |
ULBGTJGMTMUYGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



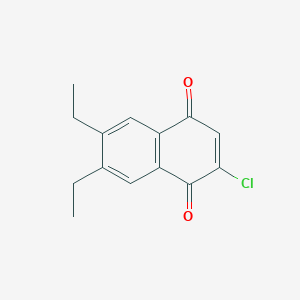
![5-(((R)-oxiran-2-yl)methoxy)-2-methylbenzo[d]thiazole](/img/structure/B8604410.png)
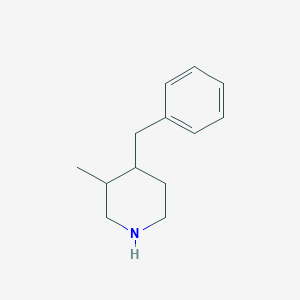
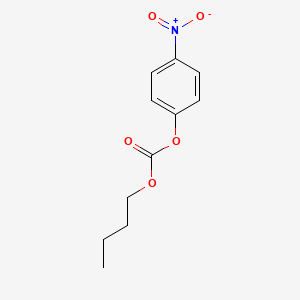
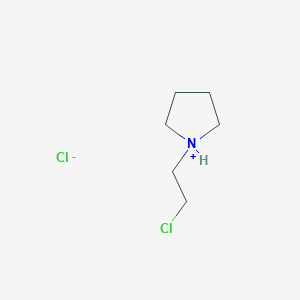
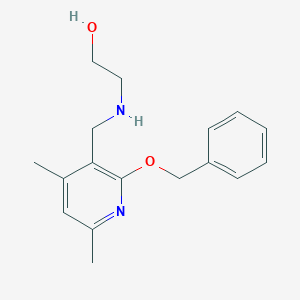
![4-[2-(Ethenyloxy)ethyl]phenol](/img/structure/B8604460.png)
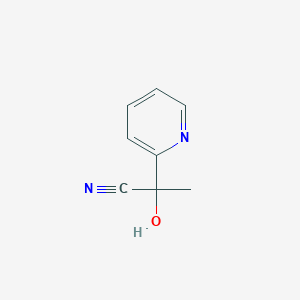
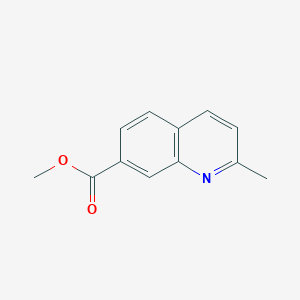

![1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide](/img/structure/B8604495.png)
![4-N-(4-methoxyphenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8604503.png)
